molecular formula C20H23NO3 B12816354 methyl (3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate

methyl (3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B12816354
M. Wt: 325.4 g/mol
InChI Key: PCIOCMQORLQMAA-MSOLQXFVSA-N
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Description

Methyl (3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate is a complex organic compound belonging to the class of pyrrolidines Pyrrolidines are heterocyclic amines characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the aromatic ring to a cyclohexane derivative.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of alcohols or cyclohexane derivatives.

    Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

Methyl (3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate
  • (3R,4S)-rel-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

Uniqueness

Methyl (3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate is unique due to the presence of the benzyl group, which can significantly influence its chemical properties and biological activity. This structural feature distinguishes it from other similar pyrrolidine derivatives and may confer specific advantages in certain applications.

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

methyl (3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C20H23NO3/c1-23-19-11-7-6-10-16(19)17-13-21(14-18(17)20(22)24-2)12-15-8-4-3-5-9-15/h3-11,17-18H,12-14H2,1-2H3/t17-,18+/m1/s1

InChI Key

PCIOCMQORLQMAA-MSOLQXFVSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@H]2CN(C[C@@H]2C(=O)OC)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C2CN(CC2C(=O)OC)CC3=CC=CC=C3

Origin of Product

United States

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